Articaine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000.

See also: Articaine (has active moiety).

Structure

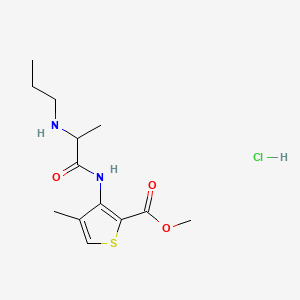

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045444 | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161448-79-9, 23964-57-0 | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Articaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articaine hydrochloride is a local anesthetic of the amide type, widely utilized in dentistry and other minor surgical procedures.[1] Its unique chemical structure, which includes a thiophene ring and an ester group, confers distinct physicochemical properties that influence its clinical efficacy and safety profile.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound's structure sets it apart from other amide local anesthetics. The presence of a thiophene ring, as opposed to a benzene ring, increases its lipophilicity, facilitating its diffusion across nerve membranes.[1][3] Additionally, the ester group in its structure allows for rapid hydrolysis in the plasma, contributing to its shorter half-life and lower systemic toxicity compared to other amide anesthetics.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁ClN₂O₃S | [5][6] |

| Molecular Weight | 320.84 g/mol | [5][6] |

| Appearance | White or almost white, crystalline powder | [7] |

| Melting Point | 177-178 °C | [7] |

| Solubility | Soluble in water | [5] |

| pKa | 7.8 | [8] |

| Protein Binding | 94% | [8] |

Mechanism of Action

This compound exerts its anesthetic effect by blocking nerve impulse conduction.[9] This is achieved through the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[8][9]

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the mechanism by which this compound inhibits nerve signal transmission.

Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

The uncharged base form of articaine diffuses across the nerve sheath and membrane. Once inside the neuron, it equilibrates into the protonated, charged form, which then binds to the inner portion of the voltage-gated sodium channel. This binding locks the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of a nerve impulse.[8][9]

Metabolism

A key characteristic of articaine is its rapid metabolism. The ester linkage in its structure is hydrolyzed by plasma esterases to its primary metabolite, articainic acid, which is inactive.[2][10] A smaller portion of the drug is metabolized in the liver by microsomal enzymes.[10] This dual metabolic pathway contributes to its low systemic toxicity.[4]

Metabolic Pathway of Articaine

The following diagram outlines the metabolic breakdown of articaine.

Caption: Metabolic breakdown of Articaine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Caption: High-level workflow for the synthesis of this compound.

A representative synthesis protocol is as follows:

-

Amidation: 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester is reacted with 2-chloropropionyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, in an ice-water bath.[11]

-

Amination: The resulting intermediate is then reacted with n-propylamine. This step is often performed at an elevated temperature to drive the reaction to completion.[7]

-

Work-up and Purification: The reaction mixture is washed to remove byproducts and unreacted reagents. The organic phase is then dried and the solvent is removed.

-

Salt Formation: The crude articaine base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.[7]

-

Crystallization: The this compound is then purified by recrystallization from an appropriate solvent system to yield a product of high purity.

Determination of Physicochemical Properties

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Solubility Studies: The solubility of this compound can be determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent (e.g., water, buffers of different pH) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Crystal Structure Analysis (X-ray Crystallography):

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.

Conclusion

This compound's unique chemical structure, characterized by a thiophene ring and an ester linkage, results in a favorable combination of high lipid solubility and rapid plasma metabolism. These properties contribute to its fast onset of action, high efficacy, and favorable safety profile, making it a valuable local anesthetic in clinical practice. A thorough understanding of its chemical and structural properties is essential for the continued development and optimization of local anesthetic agents.

References

- 1. aapd.org [aapd.org]

- 2. Articaine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. cdn.vivarep.com [cdn.vivarep.com]

- 5. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [midas-pharma.com]

- 7. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

The Thiophene Advantage: A Technical Deep Dive into Articaine Hydrochloride Versus Benzene Ring Anesthetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between articaine hydrochloride, a local anesthetic characterized by its unique thiophene ring, and traditional local anesthetics featuring a benzene ring, such as lidocaine. We will delve into the structural, physicochemical, pharmacokinetic, and pharmacodynamic differences that stem from this fundamental molecular variation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.

Structural and Physicochemical Properties: The Foundation of Anesthetic Activity

The efficacy and safety profile of a local anesthetic are intrinsically linked to its chemical structure. Articaine's departure from the classic benzene ring structure of amide local anesthetics like lidocaine is a key determinant of its clinical characteristics.[1]

Articaine is unique among amide local anesthetics as it contains a thiophene ring instead of a benzene ring.[2] This substitution, along with an additional ester group in its structure, significantly influences its physicochemical properties.[2][3]

The Role of the Thiophene Ring in Lipid Solubility

The thiophene ring in articaine enhances its lipid solubility compared to the benzene ring in lidocaine.[4][5] This increased lipophilicity facilitates the diffusion of the anesthetic molecule across the lipid-rich nerve membrane to reach its target sodium channels.[4][6] Greater lipid solubility is correlated with higher anesthetic potency.[7]

Dissociation Constant (pKa) and Onset of Action

The onset of action of a local anesthetic is influenced by its dissociation constant (pKa). A lower pKa means a larger proportion of the anesthetic exists in its uncharged base form at physiological pH, allowing for more rapid diffusion across the nerve sheath and a faster onset of anesthesia.[8] Articaine has a slightly lower pKa than lidocaine, contributing to its rapid onset of action.[8]

Protein Binding and Duration of Action

The duration of anesthetic effect is largely determined by the degree of protein binding.[8] A higher protein binding affinity means the anesthetic remains at the site of action for a longer period, resulting in a more sustained block. Articaine exhibits a higher percentage of protein binding compared to lidocaine.[8]

| Property | This compound | Lidocaine Hydrochloride | Significance |

| Aromatic Ring | Thiophene | Benzene | Influences lipid solubility and metabolism.[2] |

| pKa | 7.8[6][9] | 7.9[8] | A lower pKa contributes to a faster onset of action.[8] |

| Lipid Solubility (Partition Coefficient) | Higher (e.g., 49.5%)[8] | Lower (e.g., 2.9%)[8] | Increased lipid solubility enhances potency and nerve penetration.[7][8] |

| Protein Binding | 94-95%[6][8] | 65%[8] | Higher protein binding is associated with a longer duration of action.[8] |

| Elimination Half-life | ~20-30 minutes[2][8] | ~90 minutes[8] | Faster metabolism leads to a shorter half-life and lower systemic toxicity.[8][10] |

| Metabolism | 90-95% in blood (plasma esterases), 5-10% in liver[8][10] | Primarily in the liver (~70%)[8] | Rapid plasma metabolism reduces the risk of systemic toxicity.[8][10] |

Pharmacokinetics: A Tale of Two Metabolic Pathways

The metabolic pathways of articaine and lidocaine are fundamentally different, which has significant implications for their systemic toxicity and clinical use.

Articaine's Dual Metabolism

Articaine is unique among amide local anesthetics due to its ester group, which allows for rapid hydrolysis by plasma esterases in the bloodstream.[2][6] Approximately 90-95% of articaine is metabolized in the blood to its inactive metabolite, articainic acid.[8][10] The remaining 5-10% undergoes hepatic metabolism.[8][10] This rapid inactivation in the plasma results in a significantly shorter elimination half-life of about 20-30 minutes and a lower risk of systemic toxicity, even with repeated injections.[2][8][10]

Lidocaine's Hepatic Metabolism

In contrast, lidocaine is primarily metabolized in the liver by microsomal enzymes.[8] This process is slower than the plasma esterase hydrolysis of articaine, resulting in a longer elimination half-life of approximately 90 minutes.[8] This longer half-life increases the potential for systemic accumulation and toxicity, particularly in patients with hepatic dysfunction.[8]

Caption: Comparative metabolic pathways of articaine and lidocaine.

Pharmacodynamics: Onset, Duration, and Clinical Efficacy

The structural and pharmacokinetic differences between articaine and lidocaine translate into distinct pharmacodynamic profiles.

Onset of Action

Articaine generally has a faster onset of action than lidocaine. This is attributed to its higher lipid solubility and lower pKa, which allow for rapid penetration of the nerve membrane.[8]

Duration of Anesthesia

Due to its high protein binding, articaine provides a duration of anesthesia that is comparable to or longer than that of lidocaine.[8]

Clinical Efficacy

Numerous studies have demonstrated the high clinical efficacy of articaine, with some suggesting it is more effective than lidocaine, particularly for infiltration anesthesia in the mandible where dense cortical bone can be a barrier.[3]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Lipid Solubility)

Principle: The shake-flask method is a standard procedure for determining the octanol-water partition coefficient (Pow), a measure of a compound's lipophilicity.[11]

Protocol:

-

Preparation of Solvents: Prepare 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation of the two phases.[11]

-

Standard Curve Generation: Prepare a series of known concentrations of the anesthetic in the aqueous buffer and measure their absorbance at the wavelength of maximum absorption (λmax) to generate a standard curve.

-

Partitioning: In a separatory funnel, add a known volume of the octanol and a known volume and concentration of the anesthetic solution in the aqueous buffer.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 10 minutes) to allow for partitioning of the anesthetic between the two phases.[11]

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the aqueous phase and measure its absorbance. Determine the concentration of the anesthetic in the aqueous phase using the standard curve. The concentration in the octanol phase can be calculated by subtraction from the initial concentration.

-

Calculation of Pow: The partition coefficient is calculated as the ratio of the concentration of the anesthetic in the octanol phase to its concentration in the aqueous phase.

Caption: Experimental workflow for determining the octanol-water partition coefficient.

Determination of Plasma Protein Binding

Principle: Equilibrium dialysis is a widely used method to determine the extent to which a drug binds to plasma proteins.[3][7]

Protocol:

-

Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the free drug to pass but retains plasma proteins (e.g., 12-14 kDa).[3]

-

Sample Preparation: Spike human plasma with a known concentration of the anesthetic.

-

Dialysis: Place the plasma sample in one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.[7]

-

Incubation: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4 hours).[7]

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.[7]

-

Analysis: Determine the concentration of the anesthetic in both samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 Where the free drug concentration is the concentration in the buffer chamber at equilibrium.

Clinical Evaluation of Onset and Duration of Anesthesia

Principle: A prospective, randomized, double-blind clinical trial is the gold standard for comparing the clinical efficacy of local anesthetics.[12][13]

Protocol:

-

Study Design: A split-mouth or parallel-group, randomized, double-blind design is typically used.[12][13]

-

Subject Recruitment: Recruit healthy adult volunteers who require a specific dental procedure (e.g., extraction of bilateral mandibular third molars). Obtain informed consent.

-

Randomization and Blinding: Randomly assign each subject to receive either articaine or lidocaine for the procedure on one side, with the other anesthetic used for the contralateral side in a crossover design, or assign subjects to different anesthetic groups. Both the operator and the subject should be blinded to the anesthetic being used.

-

Anesthetic Administration: Administer a standardized volume and concentration of the assigned anesthetic using a standard injection technique (e.g., inferior alveolar nerve block).

-

Onset Assessment: Assess the onset of pulpal anesthesia at regular intervals (e.g., every minute) using an electric pulp tester. The onset is defined as the time from injection to the first of two consecutive readings with no response from the subject at the maximum output of the tester.[12][13]

-

Duration Assessment: After successful anesthesia is achieved, record the time. Continue to test with the electric pulp tester at regular intervals (e.g., every 10 minutes) until the subject responds to the stimulus. The duration of anesthesia is the time from onset until the return of sensation.[12][13]

-

Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean onset and duration times between the two anesthetic groups.

Structure-Activity Relationship (SAR)

The chemical structure of a local anesthetic dictates its interaction with the sodium channel and, consequently, its anesthetic properties.

Caption: Key structural components of amide local anesthetics and their influence on physicochemical properties.

Conclusion

The substitution of a thiophene ring for the traditional benzene ring in this compound represents a significant advancement in local anesthetic development. This structural modification confers a unique combination of high lipid solubility, rapid metabolism, and high protein binding, resulting in a local anesthetic with a fast onset, long duration of action, and a favorable safety profile. For researchers and drug development professionals, the study of articaine provides a compelling example of how targeted molecular modifications can lead to improved clinical performance. Further research into thiophene-containing compounds may unlock new possibilities in the design of novel and more effective local anesthetics.

References

- 1. researchgate.net [researchgate.net]

- 2. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. A Comparative Evaluation of Pain Experience and Time of Onset of 2% Lignocaine and 4% Articaine in Inferior Alveolar Nerve Block among Pediatric Population: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.vivarep.com [cdn.vivarep.com]

- 11. thaiscience.info [thaiscience.info]

- 12. scielo.br [scielo.br]

- 13. Onset and Duration Period of Pulpal Anesthesia of Articaine and Lidocaine in Inferior Alveolar Nerve Block – ScienceOpen [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Development of Novel Articaine Hydrochloride Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: Articaine hydrochloride is a widely used local anesthetic in dentistry and minor surgical procedures, valued for its rapid onset and intermediate duration of action.[1] It is an amide-type anesthetic distinguished by a thiophene ring, which enhances its lipid solubility and allows for efficient penetration of nerve membranes.[2][3] Additionally, an ester group in its structure facilitates rapid metabolism by plasma esterases, reducing the risk of systemic toxicity.[1][2] Despite its efficacy, conventional formulations have limitations, including a relatively short half-life and potential for systemic side effects.[4][5] Novel drug delivery systems (DDS) aim to overcome these challenges by providing sustained release, improved bioavailability, and targeted delivery, thereby enhancing therapeutic efficacy and patient safety.[6][7] This document provides detailed protocols and application notes for developing and characterizing several promising DDS for this compound, including lipid and polymeric nanoparticles, hydrogels, and liposomes.

Mechanism of Action of this compound

This compound functions by blocking nerve impulse transmission. Its primary target is the voltage-gated sodium channels located on the internal surface of the neuronal cell membrane.[1][2] The un-ionized form of articaine, being lipid-soluble, diffuses across the nerve sheath and cell membrane.[3] Once inside the neuron (in the axoplasm), it becomes ionized and binds to the sodium channels, stabilizing them in an inactive state. This blockade prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential, resulting in a temporary loss of sensation.[1][8]

Development of Nanoparticle-Based Delivery Systems

Nanoparticles, such as polymeric nanocapsules and solid lipid nanoparticles (SLNs), are promising carriers for local anesthetics.[6][9] They can protect the drug from degradation, provide sustained release, and improve permeation across biological membranes.[9][10]

Poly(ε-caprolactone) (PCL) Nanocapsules

PCL nanocapsules have been shown to encapsulate articaine with high efficiency, reduce its cytotoxicity, and enhance its permeation profile.[9][10]

This protocol is based on the oil-in-water emulsion/solvent evaporation method.[9]

-

Prepare Articaine Base:

-

Dissolve this compound in deionized water.

-

Adjust the pH of the solution to 8.5 with an appropriate base (e.g., NaOH) to obtain the un-ionized, oil-soluble articaine base.

-

Extract the aqueous phase with ethyl acetate.

-

Collect, filter, and dry the organic phase. Evaporate the solvent to obtain the articaine oil.

-

-

Prepare Organic Phase:

-

Dissolve 400 mg of poly(ε-caprolactone) (PCL) and the prepared articaine base in a mixture of acetone and medium-chain triglycerides (MCT).

-

-

Prepare Aqueous Phase:

-

Dissolve a surfactant, such as polysorbate 80, in deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under constant, high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form an oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Maintain the emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of the acetone.

-

This process leads to the formation of a nanocapsule suspension.

-

-

Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute an aliquot of the nanocapsule suspension in deionized water.

-

Analyze the sample using Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Anemometry for zeta potential.

-

-

Encapsulation Efficiency (%EE): [9]

-

Separate the non-encapsulated (free) articaine from the nanocapsules using an ultrafiltration-centrifugation method (e.g., Microcon 10 kDa pore size filter units, centrifuged at 14,000 g for 25 min).

-

Quantify the amount of free articaine in the filtrate using High-Performance Liquid Chromatography (HPLC).

-

Calculate %EE using the following formula:

-

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

-

-

Place a known amount of the nanocapsule suspension into a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of articaine in the withdrawn samples by HPLC.

-

Plot the cumulative percentage of drug released versus time.

Solid Lipid Nanoparticles (SLNs)

SLNs are formulated with solid lipids and are known for their high stability and biocompatibility.[10][11]

This protocol is based on a high-shear homogenization and ultrasonication method.[12]

-

Prepare Lipid Phase:

-

Melt a solid lipid (e.g., glyceryl tripalmitate) at a temperature above its melting point.

-

Dissolve the articaine base in a small amount of chloroform and mix with the melted lipid.

-

-

Prepare Aqueous Phase:

-

Heat an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase.

-

Homogenize the mixture using a high-shear homogenizer (e.g., Ultra Turrax at 18,000 rpm for 7 minutes).

-

Follow this with sonication (e.g., 5 minutes at 40 W) to produce a hot oil-in-water nanoemulsion.

-

-

Nanoparticle Formation:

-

Cool the nanoemulsion in an ice bath under magnetic stirring. The solidification of the lipid droplets leads to the formation of SLNs.

-

Evaporate the organic solvent under low pressure.

-

Data Summary: Nanoparticle Formulations for Articaine

| Formulation Type | Encapsulation Efficiency (%EE) | Particle Size (nm) | PDI | Key Finding | Citation(s) |

| PCL Nanocapsules | ~78% | ~200-250 nm | < 0.2 | Slower release profile compared to free drug; increased cell viability. | [10][11] |

| Solid Lipid Nanoparticles (SLN) | ~65% | ~200-300 nm | < 0.3 | Increased cell viability compared to free articaine. | [10][11] |

| Nanostructured Lipid Carriers (NLC) | > 70% | ~217 nm | ~0.174 | Exhibited anti-inflammatory activity and sustained release profile. | [13] |

Development of Hydrogel-Based Delivery Systems

Hydrogels can be used as vehicles for nanoparticle suspensions to improve their applicability for topical or site-specific delivery.[14][15] They can offer good consistency, stability, and controlled release properties.[10][16]

This protocol describes the incorporation of a pre-formed articaine-nanoparticle suspension into a hydrogel base.[12]

-

Prepare the articaine-loaded nanoparticle suspension (e.g., PCL nanocapsules or SLNs) as described in Protocols 1 or 4.

-

In a separate vessel, prepare an aqueous solution containing a preservative (e.g., methylparaben, 0.1%) and a humectant (e.g., propylene glycol, 2%).

-

Add the gelling agent (e.g., Aristoflex® AVC, 2%) to the aqueous solution.

-

Keep the mixture under constant agitation in a porcelain mortar until a homogenous gel is formed.

-

Incorporate the nanoparticle suspension into the hydrogel base with gentle but thorough mixing to ensure uniform distribution.

-

Rheological Analysis:

-

Use a rheometer to measure the viscosity and flow behavior of the hydrogel.

-

Determine if the formulation exhibits pseudoplastic behavior (shear-thinning), which is desirable for topical applications.[10]

-

-

In Vitro Permeation Test (IVPT):

-

Use Franz diffusion cells with a suitable membrane (e.g., swine esophageal epithelium for oral mucosa simulation or an artificial membrane).[9][10]

-

Apply a known quantity of the hydrogel to the donor compartment.

-

Fill the receptor compartment with a suitable medium (e.g., PBS, pH 7.4).

-

Maintain the system at 37°C.

-

Sample from the receptor compartment at set time intervals and analyze for articaine content via HPLC.

-

Calculate the cumulative drug permeated and the steady-state flux (Jss).

-

Data Summary: Hydrogel Formulations for Articaine

| Formulation Type | Flux (μg/cm²/h) | Onset of Activity | Key Finding | Citation(s) |

| PCL Nanocapsule Hydrogel | 35.68 ± 1.98 | Faster than other formulations | Showed pseudoplastic behavior with thixotropy, suitable for clinical application. | [10][11] |

Development of Liposomal Delivery Systems

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[17] They are biocompatible, biodegradable, and can modulate drug release, offering an alternative for pain management.[18][19]

This protocol is based on the Bangham method, or thin-film hydration.[19]

-

Lipid Film Formation:

-

Dissolve lipids (e.g., lecithin and cholesterol in a 1:1 molar ratio) in a suitable organic solvent mixture (e.g., chloroform-methanol 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous solution containing this compound (e.g., 2% solution in phosphate-buffered saline, pH 7.4).

-

Agitate the flask using a vortex mixer. This process causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the aqueous drug solution.

-

-

Size Reduction (Optional):

-

To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[17]

-

This protocol can be applied to any of the developed formulations to assess their safety profile on relevant cell lines (e.g., fibroblasts, keratinocytes).[10][11]

-

Cell Culture:

-

Seed cells (e.g., 3T3 fibroblasts or HaCaT keratinocytes) in a 96-well plate and incubate until they reach a suitable confluency.

-

-

Treatment:

-

Remove the culture medium and expose the cells to various concentrations of the articaine formulation (e.g., free articaine, nanoparticle suspension, liposomes) and a negative control for a specified period (e.g., 24 hours).

-

-

MTT Addition:

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Analysis:

-

Calculate cell viability as a percentage relative to the negative control. Formulations with higher cell viability are considered less cytotoxic.[18]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Promising potential of articaine-loaded poly(epsilon-caprolactone) nanocapules for intraoral topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Articaine-Loaded Poly(ε-caprolactone) Nanocapsules and Solid Lipid Nanoparticles in Hydrogels for Topical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. Articaine in functional NLC show improved anesthesia and anti-inflammatory activity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

HPLC-UV method for articaine hydrochloride quantification in plasma

An HPLC-UV method offers a reliable and accessible approach for the quantification of articaine hydrochloride in plasma, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used local anesthetic, particularly in dentistry.[1][2] Its unique chemical structure, containing both an amide and an ester group, leads to rapid metabolism in the blood by plasma esterases.[1][2] This results in a short plasma half-life of approximately 20 minutes.[1][2] Accurate quantification of articaine in plasma is essential for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and cost-effective analytical technique for this purpose. This application note details a validated HPLC-UV method for the determination of this compound in plasma samples.

Principle

The method involves the separation of articaine from plasma components using reversed-phase HPLC on a C8 or C18 column. Prior to chromatographic analysis, plasma proteins are removed, and the analyte is extracted from the plasma matrix. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Lidocaine Hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid

-

Sodium acetate

-

Acetic acid

-

n-Hexane

-

Isoamyl alcohol

-

Water (HPLC grade)

-

Human plasma (drug-free)

Instrumentation

-

HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Data acquisition and processing software.

-

Centrifuge

-

Vortex mixer

-

pH meter

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method described for the extraction of articaine from whole blood, which is applicable to plasma.[1]

-

To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Lidocaine).

-

Add 300 µL of 1 M Sodium Carbonate solution to adjust the pH to approximately 10.

-

Add 2 mL of extraction solvent (n-hexane:isoamyl alcohol, 90:10 v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-6) with another 2 mL of the extraction solvent.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Sample Preparation (Protein Precipitation)

This is an alternative, simpler sample preparation method.

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 1 mL of cold methanol or 500 µL of 10% perchloric acid to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and inject a suitable volume into the HPLC system.

HPLC-UV Conditions

The following table summarizes typical chromatographic conditions for the analysis of articaine.

| Parameter | Condition 1[1] | Condition 2[3] |

| Column | C18 Hypersil GOLD | C8 reversed-phase |

| Mobile Phase | Acetonitrile : Sodium Acetate buffer (10 mM, pH 4.7) (50:50, v/v) | Acetonitrile : Phosphate buffer (88:12, v/v) |

| Flow Rate | 1.0 mL/min | Not specified |

| Injection Volume | 20 µL | Not specified |

| Column Temperature | Ambient | 40°C |

| Detection Wavelength | 274 nm | 274 nm or 276 nm |

| Internal Standard | Lidocaine | Not specified |

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

| Parameter | Typical Results |

| Linearity | A linear relationship between the peak area ratio (analyte/internal standard) and the concentration of articaine in plasma should be established. A typical range is 0.1 to 4.8 µg/mL with a correlation coefficient (r²) > 0.99.[1] Another reported linear range is 4-400 µg/mL (r=0.9999).[3] |

| Accuracy | The accuracy, expressed as the percentage recovery, should be within 85-115%. Reported recoveries for articaine in blood using LLE were 96-102%.[1] For a different method, recovery rates were between 99.15% and 103.83%.[3] |

| Precision | The precision, expressed as the relative standard deviation (RSD), should be less than 15%. For the LLE method, the RSD was between 4.2% and 6.1%.[1] Another study reported intra-day RSDs of 0.21% to 1.69% and inter-day RSDs of 0.22% to 1.73%.[3] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. A reported LOD for an HPLC-UV method was 20 ng/mL.[1] |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. A reported LOQ for an HPLC-UV method was approximately 10 ng/mL.[3] |

Data Presentation

The following tables provide a summary of quantitative data for the HPLC-UV analysis of articaine.

Table 1: Chromatographic Parameters

| Analyte | Internal Standard | Retention Time (min) (Condition 1)[1] |

| Articaine | Lidocaine | 4.7 |

| Lidocaine | - | 5.3 |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 4.8 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Accuracy (% Recovery) | 96 - 102%[1] |

| Precision (% RSD) | 4.2 - 6.1%[1] |

| LOD | 20 ng/mL[1] |

| LOQ | ~10 ng/mL[3] |

Visualizations

Caption: Workflow for this compound quantification in plasma.

Caption: Key components of the HPLC-UV method for articaine analysis.

References

Application Note: Quantitative Analysis of Articaine and its Metabolites in Human Plasma by Gas Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a generalized protocol for the extraction, derivatization, and subsequent quantitative analysis of articaine and its primary metabolite, articainic acid, from human plasma using gas chromatography-mass spectrometry (GC-MS). Articaine, a widely used local anesthetic, is rapidly metabolized in the body, making the accurate quantification of its metabolites crucial for pharmacokinetic and toxicological studies.[1] This protocol provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust GC-MS method for this purpose.

Introduction

Articaine is an amide-type local anesthetic that is unique due to the presence of an ester group in its structure, which leads to rapid hydrolysis by plasma esterases.[1] This rapid metabolism results in the formation of its main and inactive metabolite, articainic acid.[1] A further metabolite, articainic acid glucuronide, is also formed. The fast inactivation of articaine contributes to its low systemic toxicity.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For the analysis of polar molecules like drug metabolites, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4] This application note outlines a comprehensive workflow, including sample preparation, a two-step derivatization process, and suggested GC-MS parameters for the analysis of articaine and articainic acid.

Metabolic Pathway of Articaine

Articaine undergoes a primary metabolic conversion to articainic acid through hydrolysis. This is followed by conjugation with glucuronic acid to form articainic acid glucuronide.

References

- 1. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Gas Chromatography in Metabolomics: Techniques & Instrumentation [metabolomics.creative-proteomics.com]

- 4. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: Protocol for Assessing Articaine Hydrochloride Neurotoxicity In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articaine hydrochloride is an amide local anesthetic widely used in dental procedures. Its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an ester group, allows for enhanced lipid solubility and rapid metabolism by plasma esterases.[1][2] While generally considered safe and effective, reports of paresthesia, though rare, have prompted investigations into its potential neurotoxicity.[2][3][4] Assessing the neurotoxic potential of articaine and its formulations is crucial for ensuring patient safety and for the development of new drug delivery systems.

This document provides a detailed protocol for the in vitro assessment of this compound's neurotoxicity using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurobiological and neurotoxicity studies.[3][5][6] The described assays focus on key indicators of neurotoxicity, including cytotoxicity, apoptosis, and oxidative stress.

Core Principles and Assays

The in vitro assessment of neurotoxicity involves exposing a neuronal cell model to the compound of interest and measuring various cellular responses. The primary endpoints covered in this protocol are:

-

Cell Viability and Cytotoxicity: Measures the overall health of the cell population after exposure to articaine. A decrease in viability indicates a cytotoxic effect. Assays like MTS and MTT are colorimetric methods that measure the metabolic activity of viable cells.[7][8]

-

Apoptosis (Programmed Cell Death): A key mechanism of cell death that can be induced by toxic compounds.[9] Early-stage apoptosis is characterized by the translocation of phosphatidylserine (PS) to the outer cell membrane, which can be detected by Annexin V staining.[10][11][12] Mid-stage events include the activation of executioner caspases, such as caspase-3 and caspase-7.[13][14]

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. ROS can damage cellular components, leading to cell death.[3] The DCFDA/H2DCFDA assay is commonly used to measure intracellular ROS levels.[15]

Data Presentation

Quantitative data from neurotoxicity studies are often presented as IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose) values. These values provide a measure of a drug's potency in causing a specific biological effect (e.g., 50% reduction in cell viability).

Table 1: Comparative Cytotoxicity (LD50) of Local Anesthetics in SH-SY5Y Cells

| Local Anesthetic | LD50 (mM) after 20-min exposure (Mean ± SD) | Relative Toxicity Group |

|---|---|---|

| Bupivacaine | 0.95 ± 0.08 | High |

| Lidocaine | 3.35 ± 0.33 | Medium |

| Prilocaine | 4.32 ± 0.39 | Medium |

| Mepivacaine | 4.84 ± 1.28 | Medium |

| Articaine | 8.98 ± 2.07 | Low |

| Ropivacaine | 13.43 ± 0.61 | Low |

Data sourced from Malet et al. (2015).[16][17]

Table 2: Comparative Cytotoxicity (IC50) of Articaine and Lidocaine in SH-SY5Y Cells

| Local Anesthetic | IC50 (mM) after 4-hour exposure | IC50 (mM) after 24-hour exposure (Mean ± SD) |

|---|---|---|

| Articaine | ~5-6 | 3.0 ± 0.2 |

| Lidocaine | ~5-6 | 3.6 ± 0.4 |

Data sourced from da Silva et al. (2022).[3][18][19]

Experimental Protocols & Visualizations

The following sections provide detailed protocols for assessing articaine neurotoxicity. An overview of the experimental process is depicted below.

SH-SY5Y Cell Culture

The human neuroblastoma SH-SY5Y cell line is the recommended model for these protocols.[5][20]

-

Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[21]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[21]

-

Sub-culturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA (0.25%) and incubate for 2-5 minutes at 37°C until cells detach.[21]

-

Neutralize the trypsin with an equal volume of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and re-plate at the desired density for experiments or continued culture.

-

Cell Viability Assessment (MTS Assay)

This protocol measures cell viability by the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[8][22]

-

Materials:

-

SH-SY5Y cells

-

96-well clear-bottom microplates

-

This compound solutions (various concentrations)

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

-

-

Protocol:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of growth medium.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the medium from the wells and add 100 µL of the articaine solutions (or medium only for control wells).

-

Incubate for the desired exposure time (e.g., 4, 24, or 48 hours).[3]

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.[8][22]

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Apoptosis Assessment

Apoptosis can be evaluated by measuring the activity of key executioner caspases or by detecting the externalization of phosphatidylserine.

This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent compound.

-

Materials:

-

Treated cells in a 96-well white-walled, clear-bottom plate

-

Caspase-3/7 activity assay kit (containing a DEVD-based substrate and lysis buffer)

-

-

Protocol:

-

Follow steps 1-5 from the MTS assay protocol (Section 4.2), using an opaque-walled plate suitable for fluorescence.

-

Equilibrate the plate and assay reagents to room temperature.

-

Prepare the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

-

Add 100 µL of the prepared reagent to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF-based products).

-

This method identifies early apoptotic cells by detecting phosphatidylserine on the outer cell membrane.[10][12]

-

Materials:

-

Treated cells (cultured in 6-well or 12-well plates)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis by treating cells with articaine as described previously.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at ~400 x g for 5 minutes.[23]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.[12]

-

Viable cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

-

Oxidative Stress Assessment (DCFDA Assay)

This assay measures the generation of reactive oxygen species (ROS) using the fluorescent probe DCFDA.[15]

-

Materials:

-

SH-SY5Y cells in a 96-well black-walled, clear-bottom plate

-

DCFDA (or H2DCFDA) reagent

-

Phenol red-free culture medium

-

-

Protocol:

-

Seed and treat cells with articaine as described in steps 1-5 of the MTS protocol (Section 4.2).

-

Remove the treatment medium and wash cells once with warm, phenol red-free medium.

-

Prepare a 20 µM working solution of DCFDA in phenol red-free medium.[15]

-

Add 100 µL of the DCFDA working solution to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.[24]

-

Remove the DCFDA solution and wash the cells once with PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure fluorescence with a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.

-

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing the in vitro neurotoxicity of this compound. By evaluating cytotoxicity, apoptosis, and oxidative stress in a relevant neuronal cell model, researchers can obtain critical data on the safety profile of articaine and its formulations. The comparative data suggest that while all local anesthetics exhibit concentration-dependent toxicity, articaine is among the least neurotoxic in vitro.[16][17] Consistent application of these standardized methods will aid in the reliable and reproducible assessment of local anesthetic safety for both research and drug development purposes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

- 5. accegen.com [accegen.com]

- 6. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Articaine and neurotoxicity – a review | Semantic Scholar [semanticscholar.org]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. US20200121652A1 - Compounds having caspase inhibitory activity, pharmaceutical agent containing said compounds and for treating or preventing corneal endothelial symptoms, disorders, or diseases, and application of said pharmaceutical agent - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 16. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. moodle2.units.it [moodle2.units.it]

- 21. SH-SY5Y culturing [protocols.io]

- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Articaine to Probe Voltage-Gated Sodium Channel Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that initiate and propagate action potentials in excitable cells such as neurons, and cardiac and skeletal muscle cells[1][2]. Nine functional subtypes (Nav1.1–Nav1.9) have been identified in mammals, each with distinct biophysical properties and tissue distribution[1][3]. This diversity makes specific VGSC subtypes attractive targets for therapeutic intervention in a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias[2].

Articaine is a local anesthetic (LA) widely used in clinical practice, particularly in dentistry[4][5]. Like other LAs, its primary mechanism of action is the blockade of VGSCs, which prevents nerve impulse transmission and results in a loss of sensation[5][6]. Articaine's chemical structure, featuring a thiophene ring, enhances its lipid solubility, contributing to a rapid onset of action, while an ester group facilitates its rapid metabolism, reducing the risk of systemic toxicity[5].

A key pharmacological feature of articaine is its state-dependent inhibition of VGSCs. It displays significantly higher affinity for the open and inactivated states of the channel compared to the resting state[4][6]. This property can be exploited experimentally to study the gating mechanisms and pharmacology of different VGSC subtypes. By using specific voltage-clamp protocols, researchers can preferentially present channels in certain states, allowing for a detailed characterization of articaine's interaction with each subtype. These studies are vital for understanding the molecular basis of its anesthetic action and for the rational design of novel, subtype-selective VGSC modulators.

Data Presentation: Articaine Potency at VGSC Subtypes

The inhibitory potency of articaine varies significantly depending on both the VGSC subtype and the conformational state of the channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of articaine for different rat (r) and human (h) VGSC subtypes expressed in HEK293t cells.

| VGSC Subtype | Channel State | Holding Potential (mV) | IC50 (µM) | Reference |

| rNav1.4 | Resting | -140 | 378 ± 26 | [4] |

| Inactivated | -70 | 40.6 ± 2.7 | [4] | |

| Open | - | 15.8 ± 1.5 | [4] | |

| hNav1.7 | Open | - | 8.8 ± 0.1 | [4] |

| rNav1.8 | Open* | - | 22.0 ± 0.5 | [4] |

*Note: Open-channel block was measured using inactivation-deficient mutant channels.

Signaling and Interaction Models

The interaction of articaine with VGSCs is a dynamic process dependent on the channel's conformational state. The following diagrams illustrate this state-dependent binding and the differential affinity of articaine for various subtypes.

Caption: State-dependent binding of articaine to VGSCs.

Caption: Differential affinity of articaine for open VGSC subtypes.

Experimental Protocols

The following protocols provide a framework for studying the effects of articaine on specific VGSC subtypes using whole-cell patch-clamp electrophysiology.

Cell Culture and Heterologous Expression

This protocol is designed for transiently transfecting a mammalian cell line (e.g., HEK293) to express the VGSC subtype of interest.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency[4][7].

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator[7].

-

Transfection:

-

Plate cells onto glass coverslips in a 35 mm culture dish to reach 50-70% confluency on the day of transfection.

-

Co-transfect the plasmid DNA encoding the desired Nav α-subunit (e.g., hNav1.7) and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., calcium phosphate precipitation or lipofection-based methods)[7]. A fluorescent reporter plasmid (e.g., EGFP) can be included to identify successfully transfected cells.

-

Allow cells to express the channels for 24-48 hours post-transfection before electrophysiological recording.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of sodium currents to assess the inhibitory effect of articaine.

Solutions:

-

Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH[7]. Note: Cesium Fluoride (CsF) is used to block potassium channels and enhance voltage-clamp quality[7].

-

External Bathing Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH[7].

-

Articaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of articaine hydrochloride in the external bathing solution. Subsequent dilutions to the desired final concentrations (e.g., 1 µM to 1 mM) are made daily[7].

Recording Procedure:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external bathing solution.

-

Identify transfected cells via fluorescence.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

-

Record sodium currents using a patch-clamp amplifier. Compensate for series resistance (>80%) to minimize voltage errors.

Voltage Protocols for Assessing State-Dependent Block

Apply specific voltage protocols to isolate articaine's effect on the resting, inactivated, and open channel states.

Caption: Workflow for determining the IC50 of articaine.

-

Resting State Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state[4].

-

Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to open the channels and elicit a current.

-

Use a long inter-pulse interval (e.g., 30-60 s) to ensure full recovery and prevent use-dependent block[8].

-

Apply various concentrations of articaine and measure the reduction in peak current amplitude.

-

-

Inactivated State Block:

-

Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce steady-state inactivation in a significant fraction of channels[4].

-

Apply a test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels.

-

Compare the reduction in peak current by articaine at this holding potential to that from the hyperpolarized potential to determine the affinity for the inactivated state.

-

-

Open-Channel Block (Use-Dependent Block):

-

Hold the membrane at a hyperpolarized potential (e.g., -120 mV).

-

Apply a high-frequency train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 5-10 Hz)[8].

-

In the presence of an open-channel blocker like articaine, the current will decrease with each successive pulse.

-

The rate and extent of this use-dependent block can be quantified to assess open-state affinity.

-

Data Analysis

-

Measure the peak inward sodium current for each test pulse.

-

For each articaine concentration, calculate the fractional block as: 1 - (IPeak,drug / IPeak,control).

-

Plot the fractional block against the logarithm of the articaine concentration.

-

Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient (n): Fractional Block = [Articaine]^n / (IC50^n + [Articaine]^n)

Conclusion

Articaine serves as a valuable pharmacological tool for the investigation of VGSC subtypes. By leveraging its state-dependent blocking characteristics in combination with patch-clamp electrophysiology, researchers can dissect the contribution of different channel states to drug binding. The protocols and data presented here provide a comprehensive guide for utilizing articaine to characterize the pharmacology of specific VGSC subtypes, aiding in the broader effort to develop next-generation ion channel modulators with improved selectivity and therapeutic profiles.

References

- 1. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

Application Notes and Protocols for Evaluating Articaine Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of articaine using various animal models. The protocols outlined below are based on established methodologies in the field of local anesthetic research.

Introduction to Articaine Efficacy Studies

Articaine is an amide local anesthetic that is widely used in dentistry.[1][2] It is known for its rapid onset and intermediate duration of action.[3] Preclinical evaluation in animal models is a critical step in the development of new articaine formulations or for comparative studies against other local anesthetics.[4] Animal studies have indicated that articaine has a higher anesthetic efficiency and lower local tissue toxicity compared to other amide local anesthetics.[4]

Animal Models in Articaine Efficacy Research

The choice of animal model is crucial and depends on the specific research question. Rodent models are frequently used for initial screening and dose-finding studies due to their cost-effectiveness and ease of handling.[5] Larger animal models, such as dogs, can be used for more complex studies that require physiological monitoring more analogous to humans.

Commonly Used Animal Models:

-

Mice: Often used for tail-flick and hot-plate tests to assess sensory blockade.[6][7]

-

Rats: Utilized in vocalization tests in response to electrical stimulation and for pharmacokinetic studies.[5][8]

-

Guinea Pigs: Employed in studies evaluating dermal anesthesia by observing the response to needle pricks.[9]

-

Dogs: Used for more invasive procedures like nerve blocks and for monitoring cardiovascular parameters.[10][11]

Experimental Protocols for Efficacy Assessment

Rodent Tail-Flick Test for Sensory Blockade

This protocol is adapted from the method described by Grant et al. (1993) for assessing local anesthetic-induced conduction block.[6]

Objective: To quantify the duration and intensity of sensory blockade induced by articaine.

Materials:

-

Articaine solution (e.g., 4% with epinephrine 1:100,000)

-

Saline solution (control)

-

Male Wistar rats or Swiss Webster mice

-

Tail-flick analgesia meter

-

30-gauge needles and syringes

Procedure:

-

Acclimatization: Acclimate animals to the testing environment for at least 3 days prior to the experiment.[12]

-

Baseline Measurement: Determine the baseline tail-flick latency (TFL) for each animal by applying a radiant heat source to the tail. The baseline latency should be between 2-4 seconds.

-

Anesthetic Administration: Subcutaneously inject a small volume (e.g., 20-50 µL) of articaine solution or saline on opposite sides of the base of the tail.

-

Efficacy Testing: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, re-measure the TFL. A TFL significantly longer than baseline indicates a sensory block. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Data Analysis: The duration of the block is the time taken for the TFL to return to baseline. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]

Rat Vocalization Test for Infiltration Anesthesia

This method assesses the analgesic effect of a local anesthetic by measuring the animal's vocalization response to an electrical stimulus.[5][13]

Objective: To evaluate the efficacy of articaine infiltration anesthesia.

Materials:

-

Articaine solution

-

Saline solution (control)

-

Male Sprague-Dawley rats

-

Electrical stimulator with needle electrodes

-

Sound-level meter or vocalization recording equipment

Procedure:

-

Animal Preparation: Shave the dorsal or abdominal area of the rat one day before the experiment.

-

Threshold Determination: Determine the vocalization threshold by applying increasing electrical stimuli to the shaved area until the rat vocalizes.

-

Anesthetic Administration: Subcutaneously inject articaine or saline into the test area.

-

Efficacy Assessment: At set intervals, apply the predetermined electrical stimulus and record whether the animal vocalizes. The absence of vocalization indicates successful anesthesia.

-

Data Analysis: The duration of anesthesia is the time until the vocalization response returns.

Sciatic Nerve Block in Dogs

This protocol is for evaluating a peripheral nerve block, a common clinical application of local anesthetics.[11][14][15]

Objective: To assess the motor and sensory blockade of the sciatic nerve by articaine.

Materials:

-

Articaine solution

-

Saline solution (control)

-

Beagle dogs

-

Ultrasound machine with a high-frequency linear probe[11][15]

-

Peripheral nerve stimulator[14]

-

Insulated needles

Procedure:

-

Anesthesia and Positioning: Anesthetize the dog and place it in lateral recumbency with the limb to be blocked uppermost.

-

Nerve Localization: Use the ultrasound to visualize the sciatic nerve between the greater trochanter and the ischiatic tuberosity.[14] A nerve stimulator can be used to confirm the location by observing muscle contractions.

-

Anesthetic Injection: Under ultrasound guidance, advance the needle towards the nerve and inject the articaine solution perineurally.

-

Assessment of Blockade:

-

Motor Block: Assess motor function at regular intervals by evaluating the withdrawal reflex to a noxious stimulus (e.g., toe pinch) and observing for limb paralysis.

-

Sensory Block: Assess sensory function by applying a pinprick or thermal stimulus to the dermatome supplied by the sciatic nerve and observing for a response.

-

-

Data Analysis: Record the onset time, duration, and quality (complete or partial) of both motor and sensory blocks.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Efficacy of Articaine in the Rodent Tail-Flick Test

| Treatment Group | N | Baseline TFL (s) | Peak TFL (s) at Time (min) | Duration of Block (min) |

| 4% Articaine | 10 | Mean ± SD | Mean ± SD | Mean ± SD |

| Saline Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD |

Table 2: Pharmacokinetic Parameters of Articaine in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng·h/mL | |

| t1/2 | h | |

| Data derived from pharmacokinetic studies.[8][16] |

Visualizations

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action of articaine on voltage-gated sodium channels.

Experimental Workflow for Efficacy Testing